molecular formula C4H4BrNO B579918 2-Bromo-5-methyloxazole CAS No. 129053-67-4

2-Bromo-5-methyloxazole

Cat. No. B579918
M. Wt: 161.986
InChI Key: GRQRFFBVFCUMRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-methyloxazole is a chemical compound with the molecular formula C5H4BrNO . It is a derivative of oxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-methyloxazole can be determined using various techniques . The molecule is nearly planar, with a dihedral angle between the benzothiazole and phenyl rings .


Physical And Chemical Properties Analysis

2-Bromo-5-methyloxazole has a molecular weight of 205.99 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are 204.93746 g/mol . The topological polar surface area is 63.3 Ų . It has a complexity of 152 .

Relevant Papers The relevant papers for 2-Bromo-5-methyloxazole include studies on its synthesis , molecular structure , and physical and chemical properties . These papers provide valuable insights into the characteristics and potential applications of 2-Bromo-5-methyloxazole .

Scientific Research Applications

  • Synthesis of Oxazole Derivatives
    • Field : Organic Chemistry
    • Application Summary : Oxazole derivatives, including 2-Bromo-5-methyloxazole, can be synthesized using a variety of methods. One such method involves starting with inexpensive and readily available materials such as 2,5-dimethoxybenzaldehyde, hydroquinone, and p-toluenesulfonylmethyl isocyanide (TosMIC) .
  • Synthesis of Oxazole Derivatives

    • Field : Organic Chemistry
    • Application Summary : Oxazole derivatives, including 2-Bromo-5-methyloxazole, can be synthesized using a variety of methods. One such method involves starting with inexpensive and readily available materials such as 2,5-dimethoxybenzaldehyde, hydroquinone, and p-toluenesulfonylmethyl isocyanide (TosMIC) .
    • Method of Application : This approach relies on the Van Leusen oxazole method and electrophilic aromatic bromination .
    • Results : The structures of the synthesized bisoxazole and bromo-substituted aryloxazoles were fully supported by spectroscopic methods (IR, NMR, and HRMS) and further established using single crystal X-ray diffraction studies .
  • Industrial Testing Applications

    • Field : Industrial Chemistry
    • Application Summary : 2-Bromo-5-methyloxazole could potentially be used in various industrial testing applications .
    • Method of Application : The specific methods of application in industrial testing are not detailed in the source .
    • Results : The outcomes of these potential industrial testing applications are not provided in the source .
  • 2-Bromo-5-methyloxazole-4-carboxylic Acid

    • Field : Organic Chemistry
    • Application Summary : 2-Bromo-5-methyloxazole-4-carboxylic acid is a specific derivative of 2-Bromo-5-methyloxazole. It’s used in various chemical reactions due to its unique structure .
    • Method of Application : The specific methods of application are not detailed in the source .
    • Results : The outcomes of these chemical reactions are not provided in the source .
  • Industrial Testing Applications

    • Field : Industrial Chemistry
    • Application Summary : 2-Bromo-5-methyloxazole could potentially be used in various industrial testing applications .
    • Method of Application : The specific methods of application in industrial testing are not detailed in the source .
    • Results : The outcomes of these potential industrial testing applications are not provided in the source .

properties

IUPAC Name

2-bromo-5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO/c1-3-2-6-4(5)7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQRFFBVFCUMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methyloxazole

CAS RN

129053-67-4
Record name 2-bromo-5-methyl-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
VV Solomin, DS Radchenko… - European Journal of …, 2019 - Wiley Online Library
An approach to synthesis of 2‐, 4‐, and 5‐bromooxazoles is described. The method was optimized, and its scope was extended to all three isomeric parents, as well as various alkyl‐ …
G Rai, DJ Urban, BT Mott, X Hu, SM Yang… - Journal of medicinal …, 2020 - ACS Publications
… This compound was synthesized from coupling the advanced intermediate VIIIa with 2-bromo-5-methyloxazole using the general Sonogashira coupling procedure F and subsequent …
Number of citations: 28 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.